
2,3-Dichloro-5-cyclopropylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dichloro-5-cyclopropylpyridine is a chemical compound with the molecular formula C8H7Cl2N It is a derivative of pyridine, characterized by the presence of two chlorine atoms at the 2nd and 3rd positions and a cyclopropyl group at the 5th position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2,3-Dichloro-5-cyclopropylpyridine typically involves the chlorination of 5-cyclopropylpyridine. One common method includes the following steps:
Starting Material: 5-cyclopropylpyridine.
Chlorination: The compound is subjected to chlorination using reagents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) under controlled conditions.
Reaction Conditions: The reaction is usually carried out at elevated temperatures, often in the range of 80-120°C, to ensure complete chlorination.
Industrial Production Methods
For industrial-scale production, the process is optimized for higher yields and cost-effectiveness. This may involve:
Catalysts: Use of catalysts to enhance the reaction rate and selectivity.
Continuous Flow Reactors: Implementation of continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Purification: Advanced purification techniques such as distillation or recrystallization to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
2,3-Dichloro-5-cyclopropylpyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amines.
Common Reagents and Conditions
Substitution: Reagents such as sodium amide (NaNH2) or thiourea in solvents like dimethylformamide (DMF) at temperatures around 100°C.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) in solvents like acetonitrile.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products
Substitution: Formation of 2,3-diamino-5-cyclopropylpyridine or 2,3-dithiopyridine derivatives.
Oxidation: Formation of this compound N-oxide.
Reduction: Formation of 2,3-dichloro-5-cyclopropylamine.
Scientific Research Applications
2,3-Dichloro-5-cyclopropylpyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in the development of pharmaceutical agents, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,3-Dichloro-5-cyclopropylpyridine involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit enzymes involved in the biosynthesis of essential biomolecules, thereby exerting its antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
2,3-Dichloro-5-trifluoromethylpyridine: Similar structure but with a trifluoromethyl group instead of a cyclopropyl group.
2,3-Dichloro-5-methylpyridine: Similar structure but with a methyl group instead of a cyclopropyl group.
2,3-Dichloro-5-phenylpyridine: Similar structure but with a phenyl group instead of a cyclopropyl group.
Uniqueness
2,3-Dichloro-5-cyclopropylpyridine is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications in research and industry.
Properties
Molecular Formula |
C8H7Cl2N |
|---|---|
Molecular Weight |
188.05 g/mol |
IUPAC Name |
2,3-dichloro-5-cyclopropylpyridine |
InChI |
InChI=1S/C8H7Cl2N/c9-7-3-6(5-1-2-5)4-11-8(7)10/h3-5H,1-2H2 |
InChI Key |
GJLGKCLBFTZXFN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CC(=C(N=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


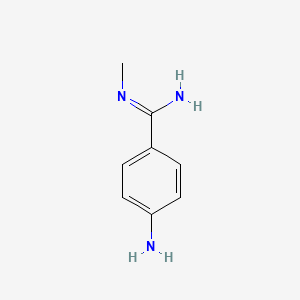

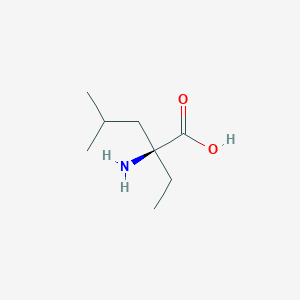
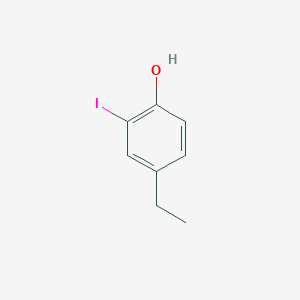

![7-Bromo-5-methylfuro[3,2-c]pyridin-4(5H)-one](/img/structure/B13946447.png)
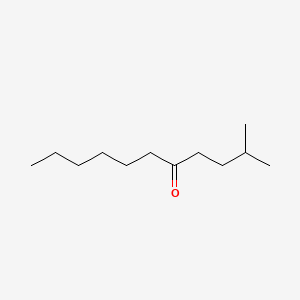

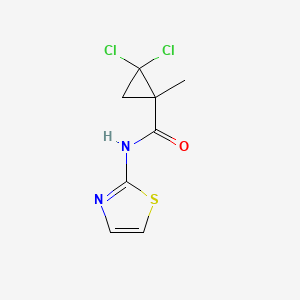
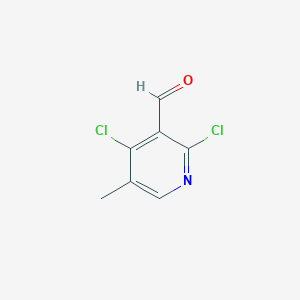
![1-(6-Bromo-4-fluoro-1-isopropyl-1H-benzo[d]imidazol-2-yl)ethanone](/img/structure/B13946481.png)
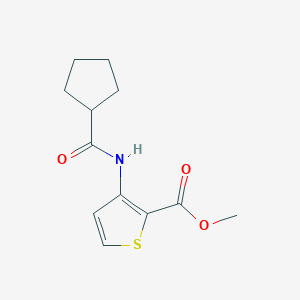
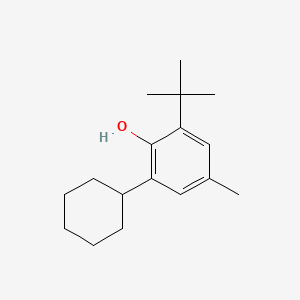
![5-Chloro-2-({[(3-methoxyphenyl)carbonyl]carbamothioyl}amino)benzoic acid](/img/structure/B13946491.png)
